Product packaging for Copper(I) thiocyanate(Cat. No.:CAS No. 18223-42-2)

Copper(I) thiocyanate

Cat. No.: B098962
CAS No.: 18223-42-2
M. Wt: 121.63 g/mol
InChI Key: PDZKZMQQDCHTNF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Research Interests in CuSCN for Advanced Applications

Initially recognized for its potential in applications such as dye-sensitized solar cells, research interest in CuSCN has significantly broadened over the years. researchgate.net The evolution of research has been driven by the increasing demand for high-performance, stable, and low-cost materials for advanced technologies. irejournals.com A pivotal point in its research trajectory was the recognition of its efficacy as a hole transport layer (HTL) in organic and perovskite solar cells, where it presented a viable alternative to more expensive and less stable organic materials. mdpi.commetu.edu.tr This led to a surge of investigations into its fundamental properties and optimization for various device architectures.

More recently, the application of CuSCN has expanded to include organic light-emitting diodes (OLEDs), thin-film transistors (TFTs), and photodetectors. magtech.com.cnrsc.orgmdpi.com Researchers are now focusing on enhancing its properties through various strategies, including doping and the development of novel deposition techniques to improve film quality and device performance. mdpi.comacs.org The use of advanced characterization techniques and theoretical modeling has further deepened the understanding of its electronic structure and charge transport mechanisms, paving the way for more targeted material design. nih.govbohrium.comresearchgate.net

Significance of CuSCN as a Pseudohalide Compound in Contemporary Research

The thiocyanate (B1210189) (SCN⁻) ion is a classic example of a pseudohalide, an anion that exhibits chemical properties similar to those of true halides. nih.govacs.org This pseudohalide nature is central to the unique properties of CuSCN. The ability of the thiocyanate ligand to bridge copper(I) centers in various coordination modes leads to the formation of polymeric networks. iucr.orgwm.eduiucr.org This structural characteristic is distinct from simple metal halides and is crucial in defining the material's electronic and physical properties.

In contemporary research, the pseudohalide character of CuSCN is significant for several reasons. It contributes to the material's chemical stability and its unique electronic band structure. nih.govacs.org The linear SCN⁻ ligand facilitates strong orbital overlap, which is beneficial for charge transport. Furthermore, the coordination chemistry of CuSCN allows for structural and electronic tuning through the introduction of other ligands, opening avenues for creating novel functional materials with tailored properties. wm.edu The study of metal thiocyanates as a class of materials is an active area of research, with CuSCN being a prominent example due to its demonstrated potential in various applications. nih.govbohrium.com

Scope and Objectives of Current Research Investigations on CuSCN

Current research on CuSCN is multifaceted, with several key objectives aimed at unlocking its full potential for advanced applications. A primary goal is to enhance the efficiency and long-term stability of optoelectronic devices that utilize CuSCN. perovskite-info.comrsc.org

Key Research Objectives:

Performance Enhancement in Solar Cells: A major focus is on improving the power conversion efficiency (PCE) of perovskite and organic solar cells by optimizing the CuSCN hole transport layer. perovskite-info.comrsc.org This includes strategies like co-deposition with the perovskite layer to passivate defects and improve hole collection, leading to certified efficiencies exceeding 31%. perovskite-info.com

Advanced Deposition Techniques: Researchers are exploring various deposition methods beyond conventional spin-coating, such as thermal evaporation, doctor blading, and spray coating, to achieve high-quality, uniform, and large-area CuSCN thin films with improved crystallinity and reduced defects. mdpi.comrsc.orgrsc.org

Doping and Defect Engineering: Investigations are underway to understand and control the native defects in CuSCN, such as copper vacancies, which influence its p-type conductivity. bohrium.comresearchgate.net Doping with other metal ions is being explored as a strategy to tune its electronic properties and enhance hole mobility. irejournals.comacs.org

Application in OLEDs and other Devices: There is a growing interest in integrating CuSCN into OLEDs as a hole injection/transport layer to improve efficiency and lower operating voltage. acs.orgaip.orgnih.gov Its use in other electronic components like thin-film transistors and sensors is also an active area of research. rsc.orgmdpi.com

Fundamental Understanding: A significant portion of current research is dedicated to fundamental studies of the electronic and phonon transport properties of CuSCN using theoretical calculations and advanced spectroscopic techniques. nih.govacs.org This knowledge is crucial for rational material design and device optimization.

Data and Research Findings

Fundamental Properties of Copper(I) Thiocyanate

The unique combination of optical and electronic properties of CuSCN underpins its utility in advanced materials science.

PropertyValue / DescriptionReferences
Crystal Structure Primarily exists in the β-CuSCN (hexagonal) phase, which is more stable. arabjchem.org
Band Gap Wide bandgap, typically reported in the range of 3.6–3.9 eV. nih.govarabjchem.org
Hole Mobility High intrinsic hole mobility, with reported values in the range of 0.01–0.1 cm²/V·s. mdpi.comrsc.org
Optical Transparency Highly transparent across the visible to near-infrared spectrum. researchgate.net
Work Function High work function, around 5.04 eV, beneficial for hole extraction. mdpi.com
Bond Distances (β-CuSCN) Cu–N: ~1.887 Å, Cu–S: ~2.316 Å, C–S: ~1.175 Å, C–N: ~1.660 Å. nih.gov

Performance of CuSCN-based Optoelectronic Devices

The incorporation of CuSCN as a hole transport layer has led to significant improvements in the performance of various optoelectronic devices.

Device TypeKey Performance MetricValue Achieved with CuSCNComparison/SignificanceReferences
Perovskite Solar Cells (p-i-n) Power Conversion Efficiency (PCE)10.8%Superior to PEDOT:PSS based devices (Voc increased by 0.23 V). rsc.org
Perovskite Solar Cells (n-i-p) Power Conversion Efficiency (PCE)15.71% (thermally deposited CuSCN)Demonstrates the effectiveness of alternative deposition methods. rsc.org
Perovskite/Silicon Tandem Solar Cells Power Conversion Efficiency (PCE)31.46% (certified)Achieved through co-deposition of CuSCN with perovskite. perovskite-info.com
Organic Light-Emitting Diodes (OLEDs) External Quantum Efficiency (EQE)8.2% (with THF treatment)Increased from 5.2% for untreated CuSCN. rsc.org
Organic Light-Emitting Diodes (OLEDs) Power Efficacy51.7 lm/W at 100 cd/m²13% higher than PEDOT:PSS based devices. acs.org
Organic Photovoltaics (OPVs) Power Conversion Efficiency (PCE)9.25% (with THF treatment)Increased from 8.18% for untreated CuSCN. rsc.org

Theoretical Investigations of Electronic Band Structure

Theoretical studies, primarily employing quantum mechanical calculations, have been instrumental in elucidating the electronic band structure of CuSCN. These investigations provide a foundational understanding of its semiconducting properties.

Density Functional Theory (DFT) has been widely used to characterize the electronic properties of CuSCN. nih.govkaust.edu.sa Calculations for the more stable β-CuSCN phase, which has a hexagonal crystal structure, have successfully predicted its lattice parameters in close agreement with experimental data. nih.gov Different DFT calculations have consistently yielded similar results for the band structure of hexagonal β-CuSCN. researchgate.net

DFT calculations have shown that β-CuSCN is an indirect bandgap semiconductor. nih.govfrontiersin.orgresearchgate.net The calculated bandgap values, however, can vary depending on the functional used. For instance, the Perdew-Burke-Ernzerhof (PBE) functional, a common generalized gradient approximation (GGA), tends to underestimate the bandgap, yielding a value of around 2.03 eV. researchgate.net In contrast, hybrid functionals like HSE06 provide a bandgap of approximately 3.68 eV, which is in closer agreement with experimental values that typically range from 3.6 to 3.9 eV. nih.gov

First-principles DFT and the quasi-harmonic approximation (QHA) approach have also been employed to study the lattice dynamics and their effect on the electronic structure. frontiersin.org These studies have investigated how factors like temperature and abnormal thermal expansion can influence the bandgap. frontiersin.org Furthermore, first-principle calculations have been used to study the structural and electronic properties of different stoichiometries of CuSCN monolayers. aip.org

Calculated Bandgap of β-CuSCN using Different DFT Functionals
DFT FunctionalCalculated Bandgap (eV)Bandgap TypeReference
PBE (GGA)2.03 - 2.15Indirect frontiersin.orgresearchgate.net
HSE06 (Hybrid)3.38 - 3.68Indirect nih.govfrontiersin.org

Analysis of the partial density of states (PDOS) from DFT calculations reveals the atomic orbital contributions to the band edges. The valence band maximum (VBM) is primarily composed of hybridized states from Cu-3d and S-3p orbitals. nih.govirejournals.com Specifically, the strong Cu 3d character near the valence band edge is a key feature. irejournals.com

The conduction band minimum (CBM), on the other hand, is mainly derived from the antibonding π* states associated with the cyanide (CN) group, specifically from C-2p and N-2p orbitals, with a smaller contribution from Cu-3d states. nih.govfrontiersin.orgirejournals.com The location of the CBM can vary within the Brillouin zone; for instance, at 0 K, it is predicted to be at the K point. frontiersin.org

Interestingly, the dominant orbital contribution to the valence band edge can change with the energy of the ionizing photons used in experimental techniques like X-ray photoelectron spectroscopy (XPS). nih.gov At lower, soft X-ray energies, the valence band is dominated by Cu-3d states due to their higher photoionization cross-section. nih.gov However, at higher, hard X-ray energies, the contribution from Cu-3p states becomes more significant as the photoionization cross-section of Cu-3d decreases more rapidly with increasing photon energy. nih.gov

Theoretical studies have explored the possibility of modifying the dimensionality of the CuSCN network. The parent 3D structure can be altered to form 2D sheets, 1D chains, and even 0D monomers through ligand coordination. These changes in dimensionality have a direct impact on the electronic properties.

As the dimensionality is lowered from 3D to 2D, 1D, and 0D, the dispersion and width of the top valence bands decrease. This suggests that hole transport, which relies on these bands, might be restricted. The 2D structure, however, has been identified as a promising platform for designing new materials based on CuSCN, as it can retain desirable carrier transport properties while allowing for the tuning of other properties through ligand coordination.

Furthermore, first-principle calculations have been used to investigate the properties of CuSCN monolayers, exploring different stoichiometries and their resulting electronic and magnetic behaviors. aip.org These theoretical predictions open up avenues for creating novel CuSCN-based materials with tailored electronic characteristics.

Hole Transport Mechanisms and Electrical Conductivity Enhancement

Understanding the mechanisms of charge transport and how to enhance conductivity is crucial for optimizing the performance of CuSCN in electronic devices.

CuSCN is known for its intrinsic p-type conductivity. researchgate.netscispace.com This characteristic is attributed to the nature of its valence band, which is primarily composed of Cu 3d orbitals with some hybridization from sp3 states, facilitating good hole transport. irejournals.com The material exhibits a respectable hole mobility, with reported values in the range of 0.01 to 0.1 cm²/Vs. aip.orgresearchgate.net

Several studies have investigated the hole transport mechanisms in solution-processed CuSCN layers. Temperature-dependent mobility measurements have revealed different transport regimes. At higher temperatures (around 228–303 K), transport is described by a multiple trapping and release model. At intermediate temperatures (123–228 K), variable range hopping becomes the dominant mechanism. At even lower temperatures (78–123 K), a field-assisted hopping process is observed. researchgate.net The presence of band tail states, which are localized states extending into the bandgap, plays a significant role in the hole transport process. researchgate.net

Native defects in the CuSCN crystal lattice play a critical role in its p-type conductivity. Copper vacancies (V_Cu) are considered to be the primary native defects responsible for the intrinsic hole concentration. aip.orgresearchgate.net These vacancies have a low formation energy and can be easily generated, acting as acceptor states that introduce holes into the valence band. aip.org The removal of a Cu atom from the lattice can result in acceptor levels above the valence band maximum. researchgate.net

Solution-processed CuSCN often has low crystallinity, leading to a high density of defects that can act as trap states and limit device performance. arxiv.org One common defect is the SCN vacancy, which results in under-coordinated copper atoms. arxiv.orgresearchgate.net

Defect engineering is a key strategy for enhancing the electrical conductivity of CuSCN. One approach is doping with other elements. For example, doping with manganese (Mn) has been shown to increase the hole carrier concentration and mobility. irejournals.com The introduction of Mn can increase the defect concentration, leading to the formation of additional energy levels that reduce the bandgap and increase the concentration of free charge carriers. irejournals.com Another effective strategy is defect passivation. Adding small amounts of iodine (I₂) to the processing solution can "heal" SCN vacancies. The iodine exists as I⁻ and can substitute for the missing SCN⁻ ligand, restoring the coordination around the copper atoms and reducing the density of trap states. arxiv.org This leads to a significant increase in hole mobility and improved device performance. arxiv.org

Impact of Defects and Doping on CuSCN Properties
Defect/DopantEffect on Electronic PropertiesMechanismReference
Copper Vacancy (V_Cu)Increases p-type conductivityActs as a native acceptor, creating holes in the valence band. aip.orgresearchgate.net
SCN VacancyCreates hole-trapping states, limits conductivityResults in under-coordinated Cu atoms, forming defect states. arxiv.orgresearchgate.net
Manganese (Mn) DopingEnhances conductivityIncreases defect concentration and introduces impurity energy levels, increasing carrier concentration. irejournals.com
Iodine (I₂) DopingIncreases hole mobility, reduces trap statesI⁻ substitutes for SCN⁻ vacancies, "healing" defects and restoring Cu coordination. arxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuSCN<br>CCuNS B098962 Copper(I) thiocyanate CAS No. 18223-42-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

copper(1+);thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHNS.Cu/c2-1-3;/h3H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZKZMQQDCHTNF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[S-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CuSCN, CCuNS
Record name copper(I) thiocyanate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Copper(I)_thiocyanate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, White to yellow solid; [Merck Index] White-gray odorless solid; [ECHA - Proposal for Harmonised Classification and Labelling] Powder; [Sigma-Aldrich MSDS]
Record name Thiocyanic acid, copper(1+) salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cuprous thiocyanate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20469
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1111-67-7
Record name Thiocyanic acid, copper(1+) salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Copper thiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Structural Science and Polymorphism of Copper I Thiocyanate

Crystallographic Characterization of CuSCN Polymorphs

Copper(I) thiocyanate (B1210189) is known to crystallize in at least two polymorphic forms: the hexagonal β-CuSCN and the orthorhombic α-CuSCN. nih.govfrontiersin.org The β-phase is considered to be more stable than the α-phase. aip.orgresearchgate.net The β-CuSCN polymorph possesses a hexagonal crystal structure with the P63mc space group. frontiersin.orgaip.org In this structure, layers of copper atoms are separated by layers of thiocyanate ions, which are interconnected by strong copper-sulfur bonds. nih.gov The α-CuSCN polymorph, on the other hand, has an orthorhombic crystal lattice belonging to the Pbca space group. nih.govfrontiersin.orgirb.hr Theoretical calculations suggest that the β-phase is energetically more stable than the α-phase by approximately 53 meV per CuSCN unit. researchgate.net

Crystallographic Data for CuSCN Polymorphs
PolymorphCrystal SystemSpace GroupLattice Parameters (Å)
β-CuSCNHexagonalP63mca = b = 3.850, c = 10.938 nih.gov
α-CuSCNOrthorhombicPbcaa = 7.27, b = 6.71, c = 10.94 irb.hr

X-ray diffraction (XRD) is a primary technique for distinguishing between the polymorphs of CuSCN. The diffraction patterns of the hexagonal β-phase and the orthorhombic α-phase are distinct, allowing for their identification. irb.hrchemrxiv.org For instance, thermally deposited CuSCN films on indium tin oxide (ITO) coated glass substrates show characteristic peaks corresponding to the β-CuSCN phase. researchgate.net However, solution-processed CuSCN films can exhibit an amorphous character with no distinct diffraction peaks. rsc.org

Single crystal X-ray diffraction studies have provided detailed structural information for both polymorphs, confirming the coordination environments and connectivity. wikipedia.orgwm.edunih.gov These studies have been crucial in determining the precise atomic positions and bond lengths within the crystal lattices. For example, single crystal analysis of a CuSCN-amine complex revealed a unique N-thiocyanato monomer structure. acs.org

In both the α and β polymorphs, the copper(I) ion exhibits a tetrahedral coordination geometry. frontiersin.orgwikipedia.org Each copper atom is coordinated to three sulfur atoms and one nitrogen atom (CuS₃N). frontiersin.orgwikipedia.org The sulfur end of the thiocyanate ligand acts as a triply bridging ligand, connecting three different copper centers. wikipedia.org

Theoretical calculations have provided insights into the bond lengths within the β-CuSCN structure. The average calculated bond distances are 1.887 Å for Cu–N, 2.316 Å for Cu–S, 1.175 Å for C–N, and 1.660 Å for C–S. nih.gov The bond angles α(CuSC) and α(CuSCu) are predicted to be 109.2° and 109.7°, respectively. nih.gov In a specific copper(I) thiocyanate complex, the Cu-S and Cu-N bond lengths were found to be 2.331(1) Å and 1.934(3) Å, respectively. rsc.org

Bonding Isomerism in this compound Complexes

The thiocyanate anion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). This leads to the possibility of bonding isomerism in this compound complexes.

Density functional theory (DFT) calculations have been employed to investigate the relative stabilities of S- and N-bonded isomers of this compound complexes. psu.edu Theoretical studies on copper(I) trithiocyanate dianion complexes indicated that in the gas phase, N-bonding is favored over S-bonding. psu.edu The coordination bond between the copper(I) cation and the donor atoms is highly polarized and almost ionic. psu.edu In S-bonded isomers, the C–S–Cu angle is consistently bent, while in N-bonded complexes, the C–N–Cu angle is linear. psu.edu The electronic configuration of the thiocyanate anion is also influenced by its coordination mode; the canonical form for S-coordinated thiocyanates is predominantly ⁻S–C≡N, whereas N-bonded thiocyanates also have a significant ⁻N=C=S contribution. psu.edu

In the solid state, the thiocyanate ligand can adopt various coordination modes, including terminal (end-on) and bridging. iucr.orgnih.gov In many this compound complexes with other ligands, the thiocyanate group acts as a bridge between copper centers. For instance, in a one-dimensional polymeric complex, thiocyanate ions bridge neighboring copper atoms. iucr.org Both end-on and bridging coordination of the thiocyanate ligand have been observed. nih.gov The formation of these different coordination modes can be influenced by factors such as the steric and electronic properties of co-ligands. researchgate.net

Observed Thiocyanate Coordination Modes in Copper(I) Complexes
Coordination ModeDescriptionExample Compound Type
Terminal (end-on)The SCN⁻ ligand binds to a single metal center through either the S or N atom.[Cu(NCS)₂(Hambi)] iucr.org
BridgingThe SCN⁻ ligand connects two or more metal centers.[Cu(NCS)₂(Hambi)] iucr.org, [(Cy₃P)₂CuSCN(Cy₃P)₂CuSCN...] nih.gov

Pressure-Dependent Structural Transformations and Band Gap Modulation

The application of high pressure can induce significant structural changes and modulate the electronic properties of this compound. usc.gal Studies have shown that under high pressure, CuSCN undergoes a phase transition from the β-phase to the α-phase, followed by amorphization through polymerization. usc.galresearchgate.net These structural transitions are attributed to the pressure-induced rotation of the CuNS₃ tetrahedron and shrinkage of bond lengths. usc.galresearchgate.netnih.gov The severe distortion of these polyhedral units ultimately leads to the breakdown of the crystalline structure. usc.galresearchgate.net

These pressure-induced structural transformations have a direct impact on the material's band gap. A progressive decrease in the band gap is observed with increasing pressure. usc.galresearchgate.net Upon decompression to ambient conditions, a significant reduction in the band gap from 3.4 eV to 1.3 eV has been reported. usc.galresearchgate.netnih.gov This demonstrates that high pressure is a viable tool for tuning the optical and electronic characteristics of CuSCN, which could expand its applications in optoelectronic devices. usc.galresearchgate.net

Advanced Methodologies for Copper I Thiocyanate Film Deposition and Processing

Solution-Processed Thin Film Fabrication

Solution-based methods offer the advantage of low-temperature processing, making them compatible with flexible substrates and large-area applications. researchgate.netkaust.edu.saaip.org Various techniques have been developed to deposit CuSCN from solution, each with its own set of advantages and challenges. kaust.edu.saresearchgate.net

Spin Coating, Spray Coating, and Doctor Blading Techniques

Common solution-processing techniques for CuSCN film deposition include spin coating, spray coating, and doctor blading. kaust.edu.sainnolae.orgresearchgate.net Spin coating is a widely used laboratory-scale method that can produce uniform films. researchgate.netresearchgate.net However, it is not well-suited for large-scale manufacturing. kaust.edu.sa For instance, in one study, a CuSCN solution was spin-coated at 3500 rpm for 60 seconds to create a pristine film. rsc.org

Spray coating and doctor blading are more scalable techniques. clinmedcasereportsjournal.commetu.edu.tr Doctor blading, for example, has been used to deposit CuSCN for perovskite solar cells. researchgate.net However, challenges remain in achieving consistent, pinhole-free films with these methods. kaust.edu.sa The choice of deposition technique significantly impacts the morphology and performance of the resulting CuSCN layer. metu.edu.tr

Utilization of Novel Solvent Systems (e.g., aqueous ammonia (B1221849), N,N-dimethylformamide (DMF), 1-methyl-2-pyrrolidinone (B7775990) (NMP), dimethyl sulfoxide (B87167) (DMSO))

A significant challenge in the solution processing of CuSCN is its limited solubility in common solvents. kaust.edu.samdpi.com While n-alkyl sulfides like diethyl sulfide (B99878) (DES) and dipropyl sulfide (DPS) are effective, they can be detrimental to underlying layers in devices like perovskite solar cells. mdpi.comfluxim.comnih.gov This has spurred research into alternative, less damaging solvent systems. researchgate.netfluxim.com

Novel solvents such as aqueous ammonia, N,N-dimethylformamide (DMF), 1-methyl-2-pyrrolidinone (NMP), and dimethyl sulfoxide (DMSO) have emerged as promising alternatives. fluxim.comscispace.comkaust.edu.sa Aqueous ammonia has been successfully used to prepare CuSCN solutions, forming a CuSCN-ammine complex that can be spin-cast to create ultrathin, smooth films. scispace.comechemi.com DMF and NMP have also been investigated as alternative solvents, though the saturation concentration of CuSCN in these solvents at room temperature is relatively low. fluxim.comresearchgate.net DMSO has shown good solubility for CuSCN, especially with the aid of sonication. researchgate.net The use of solvent mixtures, such as methanol/ammonia and DMSO/DMF, has also been explored to modify the electronic properties of CuSCN films by inducing copper vacancies. researcher.life

Solvent SystemKey Findings
Aqueous Ammonia Forms a CuSCN-ammine complex, enabling the deposition of ultrathin (3-5 nm), smooth films via spin-coating in air. scispace.com
N,N-dimethylformamide (DMF) Investigated as an alternative to sulfide solvents, though CuSCN has limited saturation concentration at room temperature. fluxim.comresearchgate.net Partial dissolution of CuSCN has been observed with DMF washing. d-nb.info
1-methyl-2-pyrrolidinone (NMP) Explored as another alternative solvent with a limited saturation concentration for CuSCN at room temperature. fluxim.comresearchgate.net
Dimethyl sulfoxide (DMSO) Demonstrates good solubility for CuSCN, particularly when assisted by sonication. researchgate.net Used in solvent mixtures to modify film properties. researcher.life

Antisolvent Treatment Strategies for Film Property Optimization

Antisolvent treatment during the spin-coating process is a strategy employed to enhance the quality of CuSCN films. mdpi.comresearchgate.net This technique involves introducing a second solvent (the antisolvent) in which CuSCN is insoluble but is miscible with the primary solvent. mdpi.com The rapid removal of the primary solvent by the antisolvent facilitates controlled crystal growth and can improve the crystallinity and morphology of the film. mdpi.comresearchgate.net

This method has been shown to be effective in minimizing damage to underlying layers, particularly in perovskite solar cells where the conventional solvent, diethyl sulfide (DES), can degrade the perovskite. mdpi.comnih.gov By reducing the interaction time between the CuSCN solution and the substrate, antisolvent treatment can lead to improved device performance. mdpi.com For example, using diethyl ether as an antisolvent has been shown to extract residual DES, resulting in denser, higher-quality CuSCN films with improved uniformity and reduced defects. researchgate.netnanoge.org Studies have investigated various antisolvents, including ethyl acetate (B1210297), methanol, and isopropanol, and have demonstrated that this treatment can increase the grain size and crystallinity of the CuSCN film. rsc.orgmdpi.com

AntisolventEffect on CuSCN Film
Diethyl ether (DEE) Successfully extracts residual diethyl sulfide (DES), leading to a dense, high-quality film with improved surface morphology and reduced trap density. researchgate.netnanoge.org
Ethyl acetate (EA) Increased the power conversion efficiency of perovskite solar cells from 14.72% to 15.86% due to improved crystallinity of both CuSCN and the underlying perovskite layer. mdpi.com
Methanol (MeOH) Investigated as an antisolvent to improve film properties. rsc.org
Isopropanol (IPA) Studied for its effect on improving CuSCN film quality. rsc.orgmdpi.com

Vapor-Phase and Thermal Deposition Techniques

Vapor-phase and thermal deposition techniques offer solvent-free alternatives for fabricating CuSCN films, which can be advantageous in preventing solvent-related damage to underlying device layers. nanoge.org

Aerosol Assisted Chemical Vapour Deposition (AACVD)

Aerosol Assisted Chemical Vapour Deposition (AACVD) is a scalable and cost-effective technique for depositing highly crystalline CuSCN films at low temperatures. kaust.edu.sainnolae.orgacs.org In this method, a solution of the precursor material is aerosolized and transported to a heated substrate via a carrier gas. researchgate.net This technique is not dependent on the volatility of the precursor, but rather its solubility, offering flexibility in material choice. innolae.org

Researchers have successfully deposited homogeneous CuSCN films over large areas using AACVD. kaust.edu.saacs.org Optimized conditions, such as a deposition temperature of 60 °C, a solution concentration of 35 mg/ml, and a carrier gas flow rate of 0.5 dm³/min, have been shown to yield a film growth rate of approximately 100 nm/min. kaust.edu.saacs.orgresearchgate.net This method presents a commercially viable route for the large-scale production of CuSCN-based devices. kaust.edu.sainnolae.org

Thermal Evaporation for CuSCN Film Deposition

Thermal evaporation is another solvent-free method for depositing CuSCN thin films. nanoge.orgrsc.org This technique involves heating the CuSCN material in a vacuum until it sublimes, and the vapor then condenses onto a substrate to form a thin film. This approach completely avoids the use of potentially harmful solvents. nanoge.org

Thermally deposited CuSCN films have been successfully integrated as hole transport layers in inverted planar perovskite solar cells. nanoge.orgrsc.org The thickness of the film can be controlled by optimizing the deposition rate and time. nanoge.org Studies have shown that annealing the thermally deposited CuSCN films can further optimize device performance. nanoge.orgrsc.org For instance, a device with a 30 nm thick CuSCN film annealed at 100 °C exhibited a power conversion efficiency of 15.71%. rsc.org This demonstrates the potential of thermal deposition as a clean and efficient method for fabricating high-performance CuSCN layers. rsc.org

Development and Application of Organometallic Precursors for CuSCN Synthesis

The synthesis of Copper(I) thiocyanate (B1210189) (CuSCN) and its related complexes can be advanced through the use of organometallic precursors, particularly N-heterocyclic carbenes (NHCs). These methods offer routes to novel structural motifs and can be performed under mild conditions.

Research into NHC adducts of copper(I) thiocyanate has demonstrated that the steric properties of the NHC ligand play a crucial role in determining the final structure of the complex. researchgate.net The synthesis of these adducts has been successfully achieved by reacting [Cu(NHC)Cl] with a thiocyanate salt. researchgate.net For instance, the reaction of one equivalent of sodium thiocyanate with [Cu(NHC)Cl] results in different structural arrangements depending on the NHC used. researchgate.net When the NHC is less sterically bulky, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) or IXy (1,3-bis(2,6-dimethylphenyl)imidazol-2-ylidene), the resulting complexes form centrosymmetric dimers with bridging thiocyanate ligands. researchgate.net However, when a more sterically demanding NHC like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is used, a monomeric species with a nitrogen-bound thiocyanate is formed. researchgate.net Spectroscopic studies in solution suggest that all these complexes likely exist as monomers. researchgate.net

Simplified and more accessible synthetic routes for copper-NHC complexes have also been developed. One such method utilizes aqueous ammonia as both a coordinating and basic reagent for the metalation of imidazolium (B1220033) salts with basic inorganic copper precursors. acs.org This approach allows for the synthesis to be performed in aqueous or alcoholic media under mild conditions, ranging from room temperature to 60 °C, with short reaction times. acs.org Another innovative route involves using the air-stable and commercially available copper(I) oxide and imidazolium salts, which notably does not require an inert atmosphere or scrupulously dry solvents, simplifying the preparation of complexes like (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)copper(I) chloride. researchgate.net

The table below summarizes the synthesis and structural characteristics of various N-heterocyclic carbene (NHC) complexes of this compound.

Precursor 1Precursor 2NHC LigandResulting ComplexStructural Motif (Solid-State)
[Cu(IMes)Cl]Sodium ThiocyanateIMes[Cu(IMes)(NCS)]₂Centrosymmetric dimer with bridging thiocyanate
[Cu(IXy)Cl]Sodium ThiocyanateIXy[Cu(IXy)(NCS)]₂Centrosymmetric dimer with bridging thiocyanate
[Cu(IPr)Cl]Sodium ThiocyanateIPr[Cu(IPr)(NCS)]Monomer with N-bound thiocyanate
Imidazolium SaltsCopper(I) OxideIMes, IPr, etc.[Cu(NHC)Cl]Varies
Imidazolium SaltsInorganic Copper Precursors(S)IPr, (S)IMesHeteroleptic/Homoleptic Cu-NHC complexesVaries

Data sourced from multiple studies on NHC-copper complexes. researchgate.netacs.org

Co-deposition Strategies with Other Active Materials (e.g., Perovskites)

A significant advancement in the fabrication of perovskite solar cells involves the co-deposition of CuSCN with the perovskite light-absorbing layer. This strategy simplifies the device manufacturing process by combining the deposition of the hole transport layer (HTL) and the perovskite layer into a single step. nih.gov This approach not only streamlines production but also enhances device performance and stability. nih.govresearching.cn

The co-deposition technique creates a perovskite/CuSCN bulk heterojunction, which facilitates effective hole transport and collection. nih.gov Researchers have demonstrated that incorporating CuSCN directly into the perovskite precursor ink can lead to a maximum power conversion efficiency (PCE) of 18.1% with negligible J-V hysteresis. nih.gov This method addresses critical challenges often encountered with traditional layered deposition, such as defects, non-conformal coverage, and de-wetting of the perovskite solution, particularly on the textured surfaces of silicon bottom cells in tandem configurations. researching.cnresearchgate.net

Recent breakthroughs in this area have led to the fabrication of highly efficient and stable monolithic perovskite/silicon tandem solar cells. researching.cn By co-depositing CuSCN with the perovskite precursor ink directly onto the indium tin oxide (ITO) recombination layer of a silicon heterojunction bottom cell, researchers have achieved a certified PCE of 31.46% for a 1 cm² area device. researching.cnresearchgate.net The embedded CuSCN passivates perovskite grain boundaries and creates local, efficient hole-collecting contacts. researching.cn

These co-deposited devices exhibit excellent stability and reproducibility. researching.cn Tandem cells fabricated with this method have been shown to maintain 93.8% of their initial efficiency after approximately 1,200 hours of maximum power point tracking at 45 °C and 90.2% after over 1,000 hours of damp-heat testing at 85 °C and 85% relative humidity. researching.cn The success of this strategy provides a commercially viable path toward high-performance, stable, and scalable perovskite/silicon tandem solar cells with minimal additional cost. researching.cn

The table below presents a comparison of perovskite solar cell performance with and without the CuSCN co-deposition strategy.

Device ArchitectureDeposition MethodKey FeatureCertified Power Conversion Efficiency (PCE)Stability Highlight
Perovskite Solar CellCo-deposition of CuSCN and PerovskitePerovskite/CuSCN bulk-heterojunction18.1%Almost no J-V hysteresis
Monolithic Perovskite/Silicon TandemCo-deposition of CuSCN and PerovskiteEmbedded CuSCN on textured silicon31.46% (1 cm²)Retains 93.8% of initial PCE after ~1,200 h at 45°C
Perovskite Solar CellStandard Layered DepositionSeparate HTL and Perovskite layers(Typically lower than co-deposited counterparts)Often suffers from de-wetting and interface defects

Data sourced from studies on co-deposition strategies. nih.govresearching.cnresearchgate.net

Spectroscopic and Microstructural Characterization of Copper I Thiocyanate Materials

Vibrational Spectroscopy (IR and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive tool for probing the molecular structure of Copper(I) thiocyanate (B1210189). It is particularly effective in identifying its different crystalline forms, or polymorphs, and in determining the coordination mode of the thiocyanate anion.

Copper(I) thiocyanate is known to exist in at least two polymorphic forms, the α- and β-phases, which possess distinct crystal structures (orthorhombic and hexagonal, respectively). znaturforsch.comnih.gov These structural differences give rise to unique vibrational spectra, allowing for their unambiguous identification.

The most prominent vibrational mode for distinguishing between the polymorphs is the C≡N stretching vibration, denoted as ν(CN). In the β-polymorph, this band appears at a higher wavenumber compared to the α-polymorph. For instance, IR spectroscopy has identified the ν(CN) band for β-CuSCN at approximately 2172-2174 cm⁻¹, while the α-CuSCN phase shows this band around 2150-2162 cm⁻¹. scispace.comacs.orgaip.org Commercially available CuSCN often exists as a mixture of these two polymorphs, which is evident by the presence of both characteristic ν(CN) peaks in its IR spectrum. acs.orgaip.org

Other vibrational modes, such as the S-C stretching vibration ν(CS) and the SCN bending mode δ(SCN), also exhibit shifts between the two polymorphs, although the ν(CN) band is the most commonly used for identification. The δ(SCN) mode, for example, is observed at about 431 cm⁻¹ for β-CuSCN and 427 cm⁻¹ for α-CuSCN in IR spectra. scispace.com Far-IR spectroscopy reveals lattice vibrations (π(CuSCN)) at different positions for the two forms, specifically at 107 cm⁻¹ for β-CuSCN and 120 cm⁻¹ for α-CuSCN. scispace.comnih.gov

Raman spectroscopy further corroborates these findings. The main characteristic peak in the Raman spectrum of β-CuSCN is the ν(CN) stretching mode, observed around 2163 cm⁻¹. aip.org Other Raman active modes for β-CuSCN include Cu-N stretching (ν(CuN)) at ~254 cm⁻¹, SCN bending (δ(SCN)) at ~435 cm⁻¹, and Cu-S stretching (ν(CuS)) at ~744 cm⁻¹. aip.org Theoretical calculations based on density functional theory (DFT) have been used to simulate the phonon spectra of both phases, assigning vibrational modes across low, intermediate, and high-frequency regions, which align well with experimental observations. nih.gov

Vibrational Modeα-CuSCN Wavenumber (cm⁻¹) scispace.comβ-CuSCN Wavenumber (cm⁻¹) scispace.comaip.orgSpectroscopic Method
ν(CN)21502172IR
ν(CN)-2163Raman
ν(CS)742, 739747IR
δ(SCN)427431IR
δ(SCN)-435Raman
2 x δ(SCN)880, 870, 860876, 866IR
Metal-Ligand/Lattice210, 250203, 242IR
π(CuSCN)120107Far-IR

The thiocyanate anion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur atom (thiocyanato mode, M-SCN), the nitrogen atom (isothiocyanato mode, M-NCS), or bridge between two metal centers (M-SCN-M or M-NCS-M). researchgate.net Vibrational spectroscopy is highly sensitive to the coordination mode of the SCN⁻ anion.

In solid CuSCN, the thiocyanate ligand acts as a bridging ligand, connecting the copper(I) centers. The positions of the ν(CN), ν(CS), and δ(SCN) bands provide evidence for this bridging arrangement. For instance, the ν(CN) stretching frequency is generally higher for bridging thiocyanate than for a free ion or a terminal N-bonded isothiocyanate. The values observed for both α- and β-CuSCN (above 2150 cm⁻¹) are consistent with a bridging coordination mode. scispace.comaip.org

Studies on electrodeposited CuSCN films using XPS and Raman spectroscopy suggest that the thiocyanate ion is primarily bound to copper through its sulfur end (Cu-S), with a smaller fraction (~12-14%) bound via the nitrogen end (Cu-N). acs.org In solutions containing CuSCN, such as in N,N-dimethylthioformamide, IR and FT-Raman spectroscopy have been used to identify the formation of ion pairs with an isothiocyanate (N-bonded) structure. researchgate.net When CuSCN forms complexes with other ligands, such as phosphines or pyridines, the thiocyanate can adopt either terminal or bridging modes, which can be distinguished by changes in the ν(CN) band position in the IR spectrum. materials-science.infoacs.org

Photoelectron Spectroscopy (XPS) for Elemental and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for analyzing the elemental composition, chemical states, and electronic structure of this compound materials.

XPS core level spectra are used to verify the elemental composition and purity of CuSCN films. Survey scans confirm the presence of copper, sulfur, carbon, and nitrogen. scispace.com High-resolution scans of the individual element regions provide detailed information about their chemical states.

The Cu 2p core level spectrum is crucial for determining the oxidation state of copper. For pure Cu(I) thiocyanate, the spectrum shows a distinct Cu 2p₃/₂ peak at a binding energy of approximately 932.3-932.6 eV and a Cu 2p₁/₂ peak around 952.2 eV. aip.orgmdpi.com A key feature of the Cu(I) (d¹⁰) state is the absence of the strong "shake-up" satellite peaks that are characteristic of the Cu(II) (d⁹) state. aip.orgyoutube.com However, in some solution-processed films, a fraction of Cu(II) can be detected, indicated by the appearance of these satellite structures and a higher binding energy component for the main Cu 2p peak (around 934.4 eV). researchgate.netaip.org The ratio of Cu(I) to Cu(II) can be quantified from these spectra, providing insight into material defects like copper vacancies. researchgate.net

The S 2p spectrum typically shows a main doublet with the S 2p₃/₂ component at approximately 163.0-163.4 eV, corresponding to the S-C bond in the thiocyanate group. scispace.commdpi.com The N 1s spectrum is dominated by a peak around 398.3-398.9 eV, assigned to the C≡N bond in the thiocyanate ligand. mdpi.comrsc.org The C 1s core level shows a primary peak associated with the SCN bond at about 285.6-286.0 eV, often accompanied by peaks from adventitious carbon at lower binding energies. scispace.commdpi.com The analysis of these core levels confirms the stoichiometry and chemical integrity of the CuSCN material. aip.org

Core LevelApproximate Binding Energy (eV)AssignmentReference(s)
Cu 2p₃/₂ (Cu⁺)932.3 - 932.6Cu(I) in CuSCN aip.orgmdpi.com
Cu 2p₁/₂ (Cu⁺)952.2Cu(I) in CuSCN aip.org
Cu 2p₃/₂ (Cu²⁺)~934.4Cu(II) defect state aip.org
Cu 2p Shake-up Satellite~943.2Characteristic of Cu(II) aip.org
S 2p₃/₂163.0 - 163.4S-C in SCN scispace.commdpi.com
N 1s398.3 - 398.9C≡N in SCN mdpi.comrsc.org
C 1s285.6 - 286.0S-C-N in SCN scispace.commdpi.com

The XPS valence band spectrum provides direct information about the electronic density of states (DOS) and the orbital contributions near the Fermi level. For CuSCN, the valence band maximum (VBM) is primarily composed of hybridized Cu 3d and S 3p orbitals. nih.govaip.org Experimental valence band spectra show the onset of the valence band between 0.66 and 1.2 eV below the Fermi energy, depending on the processing method. scispace.comaip.org

Detailed analysis, often in conjunction with Density Functional Theory (DFT) calculations, reveals the specific orbital contributions to the valence band features. scispace.comnih.gov The main valence band region, extending from the VBM to about 3.4 eV, is dominated by Cu 3d states. nih.gov Other broad features at higher binding energies are attributed to contributions from S 3s and N 2s orbitals. nih.gov The character of the valence band edge is shown to be dependent on the X-ray excitation energy; at lower photon energies (soft X-rays), Cu 3d states are dominant, while at higher energies (hard X-rays), the contribution from Cu 3p states becomes more significant. nih.gov These valence band studies are critical for understanding the p-type conductivity of CuSCN and for predicting energy level alignment at interfaces in electronic devices. nih.govaip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization (e.g., ³¹P, ⁶⁵Cu)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local coordination environment of specific nuclei within CuSCN and its complexes. While NMR of pure CuSCN is challenging, it becomes particularly informative for characterizing adducts with NMR-active ligands like phosphines (containing ³¹P) and for directly probing the copper environment using ⁶⁵Cu NMR.

In complexes of CuSCN with tertiary phosphine (B1218219) ligands (PR₃), ³¹P NMR is an invaluable tool. Solid-state ³¹P Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectra of copper(I)/phosphine complexes typically show a characteristic quartet pattern. researchgate.netresearchgate.net This splitting arises from the scalar coupling (¹J-coupling) between the ³¹P nucleus (I=1/2) and the copper isotopes ⁶³Cu and ⁶⁵Cu (both I=3/2). The magnitude of the coupling constant, ¹J(³¹P, ⁶³⁄⁶⁵Cu), is highly sensitive to the Cu-P bond length and the coordination geometry of the copper center. researchgate.net For example, a wide range of ¹J(³¹P, ⁶³⁄⁶⁵Cu) values, from 965 Hz to 1540 Hz, has been observed in different CuSCN-phosphine-pyridine complexes, reflecting significant variations in the Cu-P bond distances. researchgate.net This allows for the differentiation of inequivalent phosphorus sites and provides insight into the structure of mononuclear, dimeric, and polymeric complexes. materials-science.inforesearchgate.net

Direct observation of the copper nucleus via ⁶⁵Cu NMR provides complementary information about the copper coordination environment. Due to its smaller nuclear quadrupole moment compared to ⁶³Cu, ⁶⁵Cu is the preferred isotope for NMR studies, yielding narrower lines. researchgate.netresearchgate.net In CuSCN complexes where the copper atom is in a highly symmetric environment (e.g., nearly tetrahedral), the ⁶⁵Cu NMR spectrum can be relatively simple. However, for sites with lower symmetry, the spectrum is dominated by second-order quadrupolar broadening, resulting in a characteristic lineshape. researchgate.netnih.gov The analysis of these lineshapes, often performed at multiple magnetic field strengths, yields the quadrupolar coupling constant (CQ), which is a direct measure of the distortion of the electric field gradient from spherical symmetry at the copper nucleus. researchgate.netnih.gov This technique has been successfully applied to characterize the coordination environment in CuSCN-thiourea complexes, providing structural information where single-crystal X-ray data is unavailable. znaturforsch.comresearchgate.netresearchgate.net

Photoluminescence Spectroscopy for Optoelectronic Insights

The study of the light-emitting properties of this compound (CuSCN) and its complexes through photoluminescence spectroscopy provides critical insights into their potential for optoelectronic applications. This technique reveals details about the material's electronic structure, excited states, and non-radiative decay pathways, which are fundamental to its performance in devices like light-emitting diodes and sensors.

Emission Characteristics and Quenching Mechanisms

This compound-based materials are known for their diverse luminescent properties, which can be tuned by modifying their chemical structure. For instance, coordination polymers of CuSCN with pyridyl-functionalized ligands exhibit distinct photoluminescence (PL) spectra. chemrxiv.org The emission is often the result of metal-to-ligand charge transfer (MLCT) transitions. chemrxiv.org In some complexes, such as those with halopyridine ligands, yellow emission is observed, originating from a metal thiocyanate-to-pyridine charge transfer. nih.gov

The luminescence of these materials can be intentionally suppressed, or "quenched," through various mechanisms. One significant quenching pathway is photoinduced electron transfer. In certain CuSCN complexes decorated with halopyridines, laser irradiation can cause a decrease in luminescence intensity. acs.orgwm.edu This quenching is attributed to the oxidation of the luminescent Cu(I) center to a non-luminescent Cu(II) state. acs.orgwm.edu This process can involve the capture of a halogen from a halopyridine ligand by a neighboring thiocyanate ligand on an adjacent polymer chain. acs.orgwm.edu

Fluorescence quenching can also be induced by external species. For example, the fluorescence of certain molecules can be quenched by the thiocyanate ion (SCN⁻) itself through an electron transfer mechanism. scispace.com Studies have shown that the excited states of some compounds are capable of oxidizing SCN⁻, leading to a reduction in emission. scispace.com This highlights the role of the thiocyanate ligand not just in the structure and primary emission process but also in potential quenching pathways. The efficiency of quenching can be influenced by the surrounding medium, with different quenching rates observed in aqueous solutions versus microemulsions. scispace.com

The introduction of dopants or the creation of composites can also alter emission characteristics. While some research focuses on enhancing luminescence, understanding quenching is crucial for applications where controlled light emission is required and for identifying potential degradation pathways in optoelectronic devices.

Optical Memory Effects in this compound Complexes

A fascinating characteristic observed in some this compound complexes is the phenomenon of optical memory. nih.govacs.orgwm.edu This effect involves a reversible change in the material's luminescent properties upon exposure to specific wavelengths of light. Materials displaying this behavior can essentially store information, which can then be read and erased, making them candidates for optical data storage applications. nih.gov

A prominent example is the complex CuSCN(3-BrPy)₂, where 3-BrPy is 3-bromopyridine. acs.orgwm.edu When this material is cooled to 78 K and irradiated with a 266 nm laser, its luminescence intensity decreases over time. acs.orgwm.edu This "writing" process corresponds to the photoinduced electron transfer that quenches the Cu(I) luminescence. acs.orgwm.edu The original, high-intensity luminescence can be fully recovered by heating the sample to room temperature (298 K) and then re-cooling it, effectively "erasing" the stored state. acs.orgwm.edu This reversible cycle of diminishing and recovering emission intensity constitutes the optical memory effect. acs.orgwm.edu

Interestingly, this behavior is highly specific. The isomorphic complex CuSCN(3-ClPy)₂, where the bromo-substituent is replaced by a chloro-substituent, does not show this light-induced emission change. acs.orgwm.edu Furthermore, the effect in the bromo-complex is wavelength-dependent; laser irradiation at longer or shorter wavelengths does not produce the same reduction in emission intensity. acs.orgwm.edu This specificity suggests that the photochemical change is a finely tuned process dependent on the electronic structure and the nature of the halide substituent. acs.orgwm.edu

Research into other cyanocuprate(I) networks has also revealed optical memory activity, where emission intensity is reduced upon laser irradiation and recovered by applying heat. nih.gov These findings underscore that the rational design of such complexes, by tuning their composition and structure, can control their optical memory properties. nih.gov

Morphological and Microstructural Analysis

The performance of this compound in electronic and optoelectronic devices is intrinsically linked to the morphology and microstructure of its thin films. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable tools for characterizing these features at the nanoscale.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are complementary techniques that provide high-resolution insights into the surface characteristics of CuSCN films. bruker-nano.jp

Atomic Force Microscopy (AFM) provides three-dimensional topographical images with nanometer-scale resolution by scanning a sharp tip attached to a cantilever across the sample surface. bruker-nano.jp It is particularly effective for quantifying surface roughness. bruker-nano.jpnih.gov In the context of CuSCN, AFM is used to measure key parameters like the root-mean-square (RMS) surface roughness and to characterize the shape and size of crystalline domains. rsc.orgaip.org For instance, AFM images have shown that CuSCN films can consist of elliptic domains or whisker-like structures, depending on the underlying substrate. aip.org

Together, these techniques offer a comprehensive picture of the film's surface. While SEM provides a broader view of the film's quality and coverage, AFM delivers precise quantitative data on nanoscale roughness and grain structure, which are critical for understanding charge transport and interface quality in devices. afmworkshop.com

Influence of Processing on Film Roughness and Crystallinity

The method of deposition and subsequent processing steps have a profound impact on the roughness and crystallinity of this compound films, which in turn affects device performance.

Solution-processing is a common method for depositing CuSCN films. The choice of solvent and subsequent treatments are critical. For example, washing a CuSCN film with dimethylformamide (DMF) has been shown to significantly reduce the RMS surface roughness from approximately 30 nm to 10 nm. d-nb.info This treatment also improved the film's crystallinity. d-nb.info

Thermal annealing is another key processing parameter. The annealing temperature can be optimized to achieve smoother films with higher crystallinity. For thermally deposited CuSCN films, an annealing temperature of 100°C resulted in a significantly smoother surface (RMS roughness of ~1.5 nm) compared to unannealed films (3.6 nm) or films annealed at higher temperatures (5.2 nm at 150°C). rsc.org X-ray diffraction (XRD) analysis confirmed that annealing at 100°C also increased the intensity of diffraction peaks, indicating higher crystallinity. rsc.org The performance of perovskite solar cells incorporating these films was directly correlated with the annealing temperature, with the highest efficiency achieved for the film annealed at 100°C. rsc.org

The underlying substrate also influences the morphology. CuSCN films deposited on different surfaces, such as Al₂O₃ versus SiNₓ, can exhibit different domain shapes and surface roughness values (e.g., ~1.7 nm on Al₂O₃ vs. 3.5 nm on SiNₓ). aip.org

Below is a data table summarizing the effect of processing on CuSCN film roughness.

Deposition/Processing MethodSubstratePost-ProcessingRMS Roughness (nm)Reference
Thermal DepositionITO/GlassNone (Room Temp)3.6 rsc.org
Thermal DepositionITO/GlassAnnealed at 50°C3.4 rsc.org
Thermal DepositionITO/GlassAnnealed at 100°C1.5 rsc.org
Thermal DepositionITO/GlassAnnealed at 150°C5.2 rsc.org
Spin CoatingITO/GlassNone4.75 rsc.org
Spin CoatingPI/SiNₓ/Cr/Al₂O₃As-spun~1.7 aip.org
Spin CoatingPI/SiNₓAs-spun3.5 aip.org
Spin CoatingITOWashed with DMF~10 d-nb.info

This table is interactive. Click on the headers to sort the data.

Interface and Grain Boundary Characterization for Device Performance

The interfaces between CuSCN and adjacent layers, as well as the grain boundaries within the CuSCN film itself, are critical determinants of optoelectronic device performance. These microstructural features significantly influence charge transfer, transport, and recombination processes.

The interface between CuSCN and the active layer in a solar cell or the channel in a transistor must be optimized for efficient charge injection or extraction. A smooth, uniform CuSCN surface is desirable to ensure good physical contact and minimize defects at the interface. A rough surface can lead to poor contact and potential short-circuiting pathways. The energy level alignment at the CuSCN-organic interface is crucial and can be affected by the film's morphology and defect density. rsc.org Efficient charge transfer at this interface has been demonstrated, but it is sensitive to the film's preparation. rsc.orgresearchgate.net

Grain boundaries, the interfaces between individual crystallites in a polycrystalline film, often act as trapping sites for charge carriers, impeding their transport. The high density of grain boundaries in nanocrystalline CuSCN films is considered a limiting factor for hole mobility. aip.org The morphology of the grains and the nature of the boundaries are influenced by processing. For example, filtering the CuSCN solution before deposition can lead to larger, ellipsoid-like grains and the formation of an extended network that favors hole transport, whereas unfiltered solutions may result in smaller, round-like grains with less favorable transport pathways. rsc.org

In devices like Schottky diodes, the interface between CuSCN and the metal contact (e.g., Aluminum) forms a Schottky barrier, which is fundamental to the device's rectifying behavior. acs.org The quality of this interface directly impacts the diode's performance, including its rectification ratio and reverse currents. acs.org Therefore, characterization of these interfaces and grain structures is essential for understanding and improving the performance and stability of CuSCN-based devices.

Applications of Copper I Thiocyanate in Advanced Optoelectronic Devices

Exploration in Other Emerging Optoelectronic Technologies

Beyond its established role in solar cells and transistors, the unique properties of Copper(I) Thiocyanate (B1210189) (CuSCN) have led to its exploration in a variety of other cutting-edge optoelectronic applications. Researchers are leveraging its wide bandgap, p-type conductivity, and solution processability to develop next-generation photodetectors, light-emitting diodes, and neuromorphic computing devices.

High-Performance Photodetectors

Copper(I) thiocyanate is being actively investigated as a key material in the fabrication of high-performance photodetectors, particularly for the deep ultraviolet (DUV) and near-infrared (NIR) regions of the spectrum. Its wide bandgap of approximately 3.6 to 3.9 eV makes it inherently suitable for DUV detection, as it is transparent to visible light, leading to high signal-to-noise ratios. americanelements.comwikipedia.org

In one study, DUV photodetectors were fabricated using solution-processed CuSCN with a unique coplanar asymmetric nanogap electrode architecture. americanelements.comacs.org These devices demonstrated remarkable performance, exhibiting high responsivity and photosensitivity when illuminated with DUV light. americanelements.com The conduction mechanism in such devices is often attributed to carrier trapping, recombination, and electron-hole generation within the semiconductor. acs.org

For near-infrared applications, CuSCN has been employed as an efficient anode interfacial layer in organic photodetectors. nih.gov When inserted between the anode and the light-sensitive organic layer, the CuSCN layer, with its relatively shallow conduction band, creates a high electron-injection barrier. nih.gov This feature dramatically reduces dark current density, a critical parameter for high-sensitivity detectors, leading to an impressively high specific detectivity. nih.govresearchgate.net Research has shown that using CuSCN as an anode interlayer can significantly outperform devices based on the more common poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) in terms of dark current reduction. nih.gov

Table 1: Performance of CuSCN-Based Photodetectors

Application Area Device Structure Key Performance Metric Value Source(s)
Deep Ultraviolet (DUV) Au/Al Nanogap/CuSCN Responsivity (at 280 nm) ≈79 A W⁻¹ americanelements.comacs.org
Deep Ultraviolet (DUV) Au/Al Nanogap/CuSCN Photosensitivity ≈720 americanelements.comacs.org
Deep Ultraviolet (DUV) Metal-Semiconductor-Metal Responsivity (at 300 nm) 70.3 A/W aip.org
Near-Infrared (NIR) Anode/CuSCN/Organic Layer Dark Current Density (at -0.1V) 2.7 x 10⁻¹⁰ A cm⁻² nih.gov
Near-Infrared (NIR) Anode/CuSCN/Organic Layer Specific Detectivity (at 870 nm) 4.4 x 10¹³ cm Hz¹/² W⁻¹ nih.gov
Near-Infrared (NIR) Anode/TCNQ-doped CuSCN Dark Current Density 4.4 x 10⁻¹¹ A cm⁻² researchgate.net
Near-Infrared (NIR) Anode/TCNQ-doped CuSCN Specific Detectivity 1.1 x 10¹⁴ Jones researchgate.net

Advanced Light-Emitting Diodes (LEDs)

CuSCN is emerging as a superior hole injection layer (HIL) and hole transport layer (HTL) in both quantum dot-based light-emitting diodes (QLEDs) and organic light-emitting diodes (OLEDs). rsc.orgacs.org Its primary advantages over the industry-standard PEDOT:PSS include a deeper highest occupied molecular orbital (HOMO) level (around -5.5 eV) and a high work function, which facilitates more efficient hole injection from the anode into the emissive layer. rsc.orgacs.org

In QLEDs, the use of a solution-processed CuSCN film as the HIL has been shown to significantly lower the device's turn-on voltage compared to PEDOT:PSS-based devices. rsc.org This reduction in turn-on voltage directly contributes to improved power efficiency, a critical factor for commercial applications. rsc.org Furthermore, doping the CuSCN layer with materials such as 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ) can smooth the surface of the HIL, reducing leakage current and further augmenting hole mobility, leading to QLEDs with exceptionally high brightness and current efficiency. mdpi.com

Similarly, in OLEDs, CuSCN serves as a trifunctional layer, acting as a hole injection, hole transport, and electron-blocking layer. acs.org Its high lowest unoccupied molecular orbital (LUMO) level of -1.8 eV effectively confines electrons within the emission layer, preventing leakage to the anode and thereby enhancing electron-hole recombination efficiency. acs.org This leads to OLEDs with significantly higher power efficacies compared to their PEDOT:PSS counterparts. acs.org Both solution-processed and vacuum-deposited CuSCN films have proven effective, with vacuum deposition offering the advantage of creating impurity-free films that enhance device performance. aip.org

Table 2: Performance Comparison of CuSCN in LEDs

Device Type CuSCN Role Key Improvement Metric CuSCN Device PEDOT:PSS Device Source(s)
QLED Hole Injection Layer (HIL) Turn-on Voltage 3.4 V 4.2 V rsc.org
OLED Hole Injection/Transport Layer Power Efficacy (at 100 cd/m²) 51.7 lm/W ~45.7 lm/W acs.org
OLED Hole Injection/Transport Layer Power Efficacy (at 1000 cd/m²) 40.3 lm/W ~25.2 lm/W acs.org
QLED (F4TCNQ-doped) Hole Injection Layer (HIL) Maximum Brightness 169,230 cd m⁻² Not Applicable mdpi.com
QLED (F4TCNQ-doped) Hole Injection Layer (HIL) Current Efficiency 35.1 cd A⁻¹ Not Applicable mdpi.com

Memristive Devices for Neuromorphic Computing

The ability of a material to exhibit tunable resistance states is the foundation of memristive devices, which are promising candidates for building artificial synapses in neuromorphic (brain-inspired) computing systems. This compound has demonstrated compelling resistive switching (RS) characteristics, making it a subject of interest for these applications. rsc.orgrsc.org

Researchers have found that memristive devices based on CuSCN can display both analog and digital RS behaviors. rsc.orgresearchgate.net Analog switching, characterized by a gradual change in resistance, is particularly valuable for emulating the plasticity of biological synapses. rsc.org The switching behavior in CuSCN-based memristors can be tuned by controlling the thickness of the CuSCN layer. For instance, in an ITO/CuSCN/Cu device structure, a thinner layer (~120 nm) was found to exhibit both analog and digital memory, while a thicker layer (~168 nm) showed only digital bipolar RS. rsc.orgrsc.org

The conduction mechanism responsible for these properties is typically attributed to Schottky emission-mediated charge trapping and de-trapping at the interfacial states. rsc.orgrsc.org In contrast, when CuSCN is used as an ionic component in a solid polymer electrolyte, the switching mechanism shifts to electrochemical metallization, involving the formation and rupture of copper filaments. rsc.org This tunability between different switching modes highlights the versatility of CuSCN for developing advanced memory and neuromorphic computing hardware. rsc.orgrsc.org

Table 3: Resistive Switching Properties of CuSCN-Based Memristors

Device Structure CuSCN Layer Thickness Observed Switching Type Proposed Conduction Mechanism Source(s)
ITO/CuSCN/Cu ~120 nm Analog and Digital Bipolar Schottky emission-mediated charge trapping/de-trapping rsc.orgrsc.org
ITO/CuSCN/Cu ~168 nm Digital Bipolar Only Schottky emission-mediated charge trapping/de-trapping rsc.orgrsc.org
ITO/Cu-SPE/Cu* Not Specified Digital Bipolar Only Electrochemical Metallization (Copper filament formation/rupture) rsc.org

Note: In this device, CuSCN is a component of the Solid Polymer Electrolyte (SPE).

Coordination Chemistry and Metal Organic Frameworks of Copper I Thiocyanate

Synthesis and Structural Diversity of CuSCN Coordination Polymers

Copper(I) thiocyanate (B1210189) (CuSCN) is a versatile building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to the varied coordination capabilities of both the copper(I) ion and the thiocyanate (SCN⁻) ligand. The self-assembly of CuSCN with a wide range of organic ligands, particularly N-donor ligands, leads to a remarkable structural diversity, ranging from zero-dimensional (0D) monomers to one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) frameworks. rsc.orgresearchgate.net

The synthesis of these materials typically involves the direct reaction of CuSCN with the chosen organic ligands in a suitable solvent. acs.orgwm.edu The stoichiometry of the reactants, the reaction temperature, and the solvent system can all influence the final product's dimensionality and topology. acs.org For instance, reacting CuSCN with linear bridging N-donor ligands like pyrazine (B50134) or 4,4'-bipyridyl can yield 3D networks, while using 1,2-trans-(4-pyridyl)ethene under similar conditions results in 2D sheets. researchgate.net

Ligand Design and Its Impact on Polymeric Architectures

The design of the organic ligand is a critical factor in dictating the final architecture of the CuSCN coordination polymer. The flexibility, length, and coordination sites of the ligand play a pivotal role in directing the assembly of the polymeric structure. rsc.orgrsc.org

The dimensionality of the resulting framework is heavily influenced by the CuSCN to ligand (L) ratio. rsc.org For example, a series of metal-organic networks of CuSCN prepared with substituted pyridine (B92270) and aliphatic amine ligands demonstrated that a 1:1 (CuSCN:L) ratio can lead to 2D sheets or 1D ladders and chains, while a 1:2 ratio tends to form 1D chains. acs.org Specifically, (CuSCN)L complexes with L = 3-chloropyridine, 3-bromopyridine, or N-methylmorpholine form sheet structures. acs.org In contrast, using L = 2-ethylpyridine (B127773) or N-methylpiperidine results in ladder-like structures, and L = 2,4,6-collidine produces chains. acs.org When the ratio is adjusted to (CuSCN)L₂, chain structures are observed for ligands such as 4-ethylpyridine, 4-tert-butylpyridine, piperidine, and morpholine. acs.org A unique monomeric structure, [Cu(SCN)(3-ethylpyridine)₃], highlights a departure from polymerization even with a potential bridging ligand. acs.org

The use of bidentate Schiff-base ligands has been shown to produce 1D polymeric chains where the copper(I) ions are bridged by two end-to-end thiocyanate groups. researchgate.net Similarly, flexible benzimidazolyl-based linkers with varying spacer lengths have been used to create a family of CuSCN-based coordination polymers with diverse topologies, including 2D networks and 1D chains with channels. acs.org The introduction of pyridyl-functionalized co-ligands can reduce the dimensionality of the parent 3D CuSCN network to 2D, creating structures that can be tailored for specific electronic and optical properties. rsc.orgchemrxiv.org For example, complexes with the formula [Cu(SCN)(3-XPy)]n (where X = OMe, H, Br, Cl) reliably form 2D structures. rsc.orgchemrxiv.org

The table below summarizes the impact of different N-donor ligands on the dimensionality of CuSCN coordination polymers.

Ligand (L)CuSCN:L RatioResulting ArchitectureReference
Pyrazine2:13D Network researchgate.net
4,4'-Bipyridyl2:13D Network researchgate.net
1,2-trans-(4-pyridyl)ethene2:12D Sheets researchgate.net
3-Chloropyridine1:12D Sheets acs.org
3-Bromopyridine1:12D Sheets acs.org
N-Methylmorpholine1:12D Sheets acs.org
2-Ethylpyridine1:11D Ladders acs.org
N-Methylpiperidine1:11D Ladders acs.org
2,4,6-Collidine1:11D Chains acs.org
4-Ethylpyridine1:21D Chains acs.org
4-tert-Butylpyridine1:21D Chains acs.org
Piperidine1:21D Chains acs.org
Morpholine1:21D Chains acs.org
3-Ethylpyridine1:30D Monomer acs.org

Bridging Modes of the Thiocyanate Ligand in Polymeric Structures

The thiocyanate anion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to metal centers through either the sulfur atom, the nitrogen atom, or both. This versatility allows for a variety of bridging modes, which are fundamental to the structural diversity of CuSCN coordination polymers. tandfonline.comrsc.org The most common bridging modes observed are end-on (μ-1,1) and end-to-end (μ-1,3).

In many polymeric structures, the thiocyanate ligand acts as a bridge between two copper(I) centers. For instance, in several 1D and 2D coordination polymers, the thiocyanate ligand exhibits a μ-1,3-bidentate coordination mode, linking two Cu(I) atoms via both its S and N terminals to form infinite chains or layers. tandfonline.comtandfonline.com This end-to-end bridging is a key feature in the formation of 1D helical chains and other polymeric structures. ijcce.ac.irnih.gov For example, in the complex [Cu(SCN)(3-ptz)]n, where 3-ptz is 5-(3-pyridyl)tetrazole, the thiocyanate anion adopts a 1,3-μ₂-bidentate coordination, creating 1D infinite zigzag [Cu(SCN)]n chains which are then linked by the 3-ptz ligand into a 2D network. tandfonline.com

In some cases, the thiocyanate group can also form double bridges between metal centers. For example, in certain dinuclear copper(II) complexes, two thiocyanate anions bridge the metal centers in an end-on fashion. researchgate.net While less common in Cu(I) systems, the potential for various bridging modes contributes significantly to the structural richness of these compounds. The coordination environment of the copper ion, often tetrahedral, is completed by the N-donor ligands and the bridging thiocyanate groups. tandfonline.commdpi.com

Luminescence Properties of Copper(I) Thiocyanate Coordination Complexes

This compound coordination complexes are of significant interest due to their often strong luminescence properties. acs.orgtandfonline.com The d¹⁰ electronic configuration of Cu(I) makes it a prime candidate for constructing luminescent materials. The emission characteristics, such as color and quantum efficiency, are highly dependent on the coordination environment of the copper ion and the nature of the ancillary ligands. tandfonline.comacs.org

Mechanism of Photoluminescence in Complexes

The photoluminescence in Cu(I) complexes, including those with thiocyanate, is often attributed to metal-to-ligand charge transfer (MLCT) transitions. acs.orgresearchgate.net In CuSCN-pyridine complexes, the excitation mechanism is proposed to be an MLCT associated with the π* orbitals of the pyridine ligands. acs.orgwm.edu Upon photoexcitation, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. The subsequent relaxation of this excited state results in the emission of light.

Design of Luminescent CuSCN-based Materials

The design of luminescent materials based on CuSCN focuses on tuning the emission properties by modifying the ligand environment. Aromatic ligands, in particular, are effective in generating electronic states between the Cu and SCN states, leading to absorption and emission in the visible range. rsc.orgresearchgate.net

The choice of N-donor ligand has a profound impact on the emission wavelength. For example, two different 2D this compound coordination polymers, [Cu(SCN)(3-ptz)]n and [Cu(SCN)(btmb)]n·nCH₃CN, exhibit strong orange (590 nm) and blue (468 nm) luminescence, respectively, demonstrating the powerful influence of the organic linker on the optical properties. tandfonline.comtandfonline.com Similarly, a series of (CuSCN)L complexes with substituted pyridines show strong yellow-to-green luminescence at room temperature with high solid-state quantum efficiencies. acs.org

The following table presents luminescence data for selected CuSCN coordination complexes, illustrating the tunability of their emission properties.

ComplexEmission ColorEmission Maximum (λ_em)Reference
[Cu(SCN)(3-ptz)]nOrange590 nm tandfonline.comtandfonline.com
[Cu(SCN)(btmb)]n·nCH₃CNBlue468 nm tandfonline.comtandfonline.com
[PPh₂PAr₂Cu(μ-SCN)₂CuPPh₂PAr₂]Blue478 nm researchgate.net
(CuSCN)L with substituted pyridinesYellow-to-GreenVaries acs.org

By systematically modifying ligands, it is possible to engineer the band gap and, consequently, the emission color of CuSCN-based materials, expanding their potential applications in areas like solid-state lighting and sensors. rsc.orgchemrxiv.org

Photoresponsive and Semiconducting Nature of CuSCN Coordination Polymers

This compound itself is a known p-type semiconductor, a property that can be retained and modulated in its coordination polymers. wm.edursc.org The incorporation of π-conjugated organic ligands into the CuSCN framework not only influences the structural and luminescent properties but can also impart photoresponsive and enhance semiconducting behaviors. researchgate.netrsc.org

Coordination polymers of CuSCN with nitrogen-containing π-conjugated ligands have been shown to exhibit photoconductivity. researchgate.netrsc.org For example, the 2D coordination polymer [Cu(SCN)(iqi)]n (where iqi = isoquinoline) displays both photoluminescence and photoconductive properties, originating from a ³MLCT state. rsc.orgelsevierpure.com This suggests that light absorption can lead to the generation of mobile charge carriers within the material.

Furthermore, some CuSCN-based coordination polymers exhibit photochromism or an "optical memory" effect. wm.edu In the complex {CuSCN(3-BrPy)₂}n, laser irradiation at a specific wavelength (266 nm) at low temperatures (78 K) causes a decrease in luminescence intensity. wm.eduacs.org This change is reversible by heating the sample, suggesting a light-induced structural or electronic change that can be thermally erased. wm.eduacs.org This phenomenon is attributed to a photoinduced electron transfer that oxidizes the luminescent Cu(I) to a non-luminescent Cu(II) state. wm.eduacs.org The isomorphic complex {CuSCN(3-ClPy)₂}n, however, does not show this effect, highlighting the subtle but critical role of the ligand in defining the material's photoresponsive properties. wm.eduacs.org

The ability to tune the electronic properties through ligand modification makes CuSCN coordination polymers promising candidates for applications in optoelectronic devices, such as solar cells and light-emitting diodes. chemrxiv.orgnih.govresearchgate.net By engineering the ligand, the band gap and energy levels of the material can be systematically shifted, allowing for the optimization of their performance in these applications. rsc.orgchemrxiv.org The 2D layered structures are particularly promising as they can maintain the excellent hole-transporting properties of the Cu-S network while allowing for the introduction of new functionalities through the organic ligands. rsc.org

Stability, Reproducibility, and Scalability of Copper I Thiocyanate Devices

Long-Term Operational Stability under Various Environmental Conditions (e.g., damp-heat testing, temperature tracking)

The operational stability of CuSCN-based devices, particularly PSCs, is a key area of investigation, with promising results demonstrating its potential to outperform traditional organic HTMs under stressful environmental conditions.

Recent studies have highlighted the superior thermal stability of CuSCN. For instance, when subjected to annealing at 125 °C in air with 40% average relative humidity, PSCs using CuSCN as the hole transport layer (HTL) retained approximately 60% of their initial power conversion efficiency (PCE) after 2 hours. In stark contrast, devices based on the commonly used organic HTL, spiro-OMeTAD, degraded to just 25% of their initial PCE under the same conditions. nih.gov This superior thermal robustness is a significant advantage for real-world applications where devices can experience elevated temperatures. nih.govresearchgate.net

Damp-heat testing, which subjects devices to high temperature and high humidity (e.g., 85 °C and 85% relative humidity), is a stringent test of device longevity. In this regard, CuSCN-based devices have shown remarkable resilience. Monolithic perovskite/silicon tandem solar cells with a CuSCN-embedded perovskite layer maintained 90.2% of their initial PCE after over 1,000 hours of damp-heat testing. perovskite-info.comresearching.cn In another study, encapsulated CuSCN-based devices retained 45% of their initial performance after 150 hours of continuous heat treatment at 85 °C, while their spiro-OMeTAD counterparts completely failed. acs.org

Furthermore, under continuous full-sun illumination at a maximum power point (MPP) and a temperature of 45 °C, CuSCN-embedded tandem cells exhibited excellent operational stability, retaining 93.8% of their initial efficiency after approximately 1,200 hours. perovskite-info.comresearching.cn Another investigation at 60 °C in a nitrogen atmosphere also demonstrated the high operational stability of unencapsulated CuSCN-based devices. researchgate.net While CuSCN-based devices generally show good stability, some studies indicate that they can still experience degradation, with one report showing a retention of about 60% of initial efficiency after 500 hours in ambient air. rsc.org

Table 1: Long-Term Stability Data for CuSCN-Based Devices

Device Architecture Stress Condition Duration Initial PCE PCE Retention Reference
Perovskite Solar Cell 125 °C, 40% RH (air) 2 hours 18.0% ~60% nih.govresearchgate.net
Perovskite/Silicon Tandem 85 °C, 85% RH >1000 hours 31.46% 90.2% perovskite-info.comresearching.cn
Perovskite Solar Cell 85 °C 150 hours 19.85% 45% acs.org
Perovskite/Silicon Tandem MPP tracking, 45 °C ~1200 hours 31.46% 93.8% perovskite-info.comresearching.cn
Perovskite Solar Cell Ambient air 500 hours 11.94% ~60% rsc.org
Perovskite Solar Cell MPP tracking, 60 °C (N₂) Not specified 20.2% High researchgate.net
Perovskite Solar Cell 240 hours (ambient) 240 hours 15.71% ~89% rsc.orgrsc.org

Reproducibility of Device Performance and Fabrication Processes

Reproducibility is a cornerstone of successful technology transfer from the laboratory to industrial production. The fabrication of CuSCN films and the performance of the resulting devices have been shown to be highly reproducible, a key advantage for potential commercialization.

Thermally deposited CuSCN films have been noted for their excellent reproducibility, leading to consistent device performance. rsc.orgrsc.org In one study, perovskite solar cells based on thermally deposited CuSCN showed excellent reproducibility with devices retaining about 89% of their initial PCE after 240 hours. rsc.org The use of a relatively smooth, spray-coated CuSCN film has also been reported to provide very reproducible solar cell performance. researchgate.net

The co-deposition of CuSCN with perovskite has been highlighted as a strategy that not only enhances stability but also addresses issues of reproducibility and scalability. researching.cn This method helps to overcome challenges such as defects and non-conformal deposition that can lead to variability in device performance. perovskite-info.com Statistical analysis of multiple devices often reveals a narrow spread in performance parameters for CuSCN-based cells, underscoring the high reproducibility of the fabrication process. For instance, a comparison of 20 independent devices based on spiro-OMeTAD and CuSCN showed consistent J-V metrics for the CuSCN devices. researchgate.net

Scalability of CuSCN Deposition Techniques for Large-Area Applications

The ability to deposit uniform, high-quality CuSCN films over large areas is crucial for applications such as solar panels and large-screen displays. researchgate.netiaea.orgarabjchem.org Fortunately, CuSCN is compatible with a range of scalable deposition techniques. magtech.com.cn

Solution-based methods like spray coating , doctor blading , ink-jet printing , and slot-die coating are particularly attractive due to their potential for low-cost, high-throughput manufacturing. magtech.com.cnkaust.edu.sa For example, spray deposition has been used to create uniform CuSCN layers with a thickness of about 50 nm, resulting in a PCE of 17% in a perovskite solar cell. nih.gov Slot-die deposition, another scalable technique, has been successfully used to fabricate perovskite solar cell minimodules of 9 cm² with a PCE of 14.7%. researchgate.net

Aerosol-assisted chemical vapor deposition (AACVD) is another promising technique for the scalable deposition of CuSCN. acs.orgimperial.ac.uk This method can produce highly crystalline and homogeneous films over areas approaching 30 cm² at low temperatures (around 60 °C). kaust.edu.saacs.org The film growth rate for AACVD can be around 100 nm/min, making it a viable option for commercial production. kaust.edu.saacs.org

Thermal deposition also presents a scalable and sustainable solvent-free approach for depositing CuSCN films, making it compatible with both rigid and flexible substrates. rsc.orgrsc.orgresearchgate.net The scalability of these deposition methods is a significant step towards the commercial fabrication of efficient and stable CuSCN-based optoelectronic devices. kaust.edu.saacs.org

Table 2: Scalable Deposition Techniques for CuSCN Films

Deposition Technique Substrate Area Achieved Performance Key Advantages Reference
Slot-Die Coating 9 cm² 14.7% PCE (minimodule) High-throughput, roll-to-roll compatible researchgate.net
Aerosol-Assisted CVD ~30 cm² Homogeneous films Low temperature, commercially viable kaust.edu.saacs.org
Spray Deposition Not specified 17% PCE Uniform layers, minimal solvent damage nih.gov
Thermal Deposition Not specified 15.71% PCE Solvent-free, sustainable, scalable rsc.orgrsc.org
Blade-Coating 4 cm² 25.23% PCE (tandem) Scalable, solution-based researching.cn

Strategies for Enhancing Device Durability and Lifetime

Several strategies have been developed to further enhance the durability and operational lifetime of CuSCN-based devices, primarily focusing on interface engineering and material modification.

One effective approach is the introduction of a buffer layer or an interfacial layer between the CuSCN and adjacent layers. For example, a thin layer of reduced graphene oxide (rGO) used as a spacer between the CuSCN and the gold electrode has been shown to significantly enhance device stability without compromising efficiency. researchgate.net Similarly, introducing a thin mesoporous alumina (B75360) (Al₂O₃) layer on top of the perovskite before CuSCN deposition, followed by a poly(methyl methacrylate) (PMMA) coating, has been shown to inhibit degradation and enable perovskite solar cells to survive for over 1000 hours at 85 °C in air. researchgate.net The use of a cesium bromide (CsBr) buffer layer between the perovskite and CuSCN has also been shown to reduce degradation of the perovskite layer during CuSCN deposition. acs.org

Passivation of defects at the perovskite/CuSCN interface is another crucial strategy. The use of (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS) as a bidirectional passivator has been shown to heal the interface and passivate defects on the perovskite surface, leading to a remarkable PCE of 19.85% and robust stability, with 93% PCE retention after 1000 hours of aging. acs.org

Finally, the co-deposition of CuSCN with the perovskite itself has emerged as a novel strategy to simultaneously achieve effective perovskite grain boundary passivation and efficient hole collection, leading to devices with both high efficiency and excellent stability. perovskite-info.comresearching.cn These multifaceted strategies collectively contribute to pushing CuSCN-based devices closer to meeting the stringent requirements for commercial applications.

Concluding Remarks and Future Research Perspectives on Copper I Thiocyanate

Summary of Key Advances and Unresolved Challenges in CuSCN Research

Research into CuSCN has accelerated in recent years, leading to significant breakthroughs in both fundamental understanding and device applications. As an inorganic HTM, it offers enhanced stability compared to organic counterparts like spiro-OMeTAD, especially when exposed to moisture and thermal stress. mdpi.comnih.gov This has led to its successful integration into various devices, most notably perovskite solar cells (PSCs), where power conversion efficiencies (PCEs) greater than 20% have been reported. nih.govresearchgate.net

Key advancements have been made in the deposition of CuSCN thin films. A variety of low-temperature, solution-based techniques such as spin-coating, doctor-blading, spray coating, and electrochemical deposition have been developed, making CuSCN suitable for large-area and potentially flexible electronics. magtech.com.cnmdpi.comscispace.com Notably, eco-friendly aqueous ammonia-based solvent systems have been introduced as a viable alternative to sulfur-based solvents, which are often harsh and can damage underlying device layers. scispace.comyoutube.comimperial.ac.uk Furthermore, solvent-free methods like thermal deposition are being explored to create highly uniform and stable HTLs. rsc.org

Despite these successes, several unresolved challenges hinder the widespread commercialization of CuSCN-based technologies. A primary issue is its limited solubility in common, non-destructive solvents. mdpi.com The most effective solvents, such as diethyl sulfide (B99878) (DES) and dipropyl sulfide, are aggressive and can degrade sensitive layers like the perovskite absorber in n-i-p solar cell architectures. mdpi.comresearchgate.net This solvent incompatibility remains a major hurdle for device fabrication.

Another challenge lies in the intrinsic electronic properties of CuSCN. While its hole mobility is decent (0.01–0.1 cm²/V·s), its electrical conductivity can be modest and its Fermi level is relatively low, which can limit device performance in some applications. mdpi.comresearchgate.net Achieving consistent, high-quality, and pinhole-free films across large areas is also a persistent difficulty. mdpi.com While CuSCN itself is stable, the interfaces it forms with other materials in a device can be a source of degradation, affecting long-term operational stability. mdpi.comrsc.org

Property Value Significance
Crystal Structureβ-CuSCN (hexagonal), α-CuSCN (orthorhombic)β-phase is more stable and commonly used in devices. nih.gov
Bandgap3.6 - 3.9 eVHigh transparency to visible and near-infrared light. wikipedia.orgmdpi.comnih.gov
Hole Mobility0.01 - 0.1 cm²/V·sFacilitates efficient extraction and transport of positive charges. mdpi.com
Work Function~5.0 - 5.4 eVEnables good energy level alignment with many perovskite absorbers. nih.gov

Emerging Research Frontiers and Novel Applications of CuSCN

The future of CuSCN research is moving beyond its role as a simple HTL. A significant emerging frontier is the chemical modification of its structure. As a coordination polymer, CuSCN's structure can be readily altered through the introduction of ligands. rsc.org This allows for the creation of new materials with diverse dimensionalities—from the original 3D network to 2D sheets, 1D chains, and even 0D monomers. rsc.org Such structural modifications can tune the material's electronic and optical properties, for instance, by altering the bandgap or influencing charge transport pathways, opening up a vast design space for materials with tailored functionalities. rsc.org

These new frontiers are enabling novel applications. CuSCN is being actively investigated for use in:

Transparent and Flexible Electronics : Its optical transparency and low-temperature solution processability make it an ideal candidate for transparent thin-film transistors (TFTs) and other components for flexible displays and circuits. magtech.com.cnamazonaws.com

Semitransparent Photovoltaics : The high bandgap of CuSCN allows the fabrication of solar cells that are transparent in the visible spectrum, suitable for integration into windows and building facades. rsc.org

Tandem Solar Cells : Its properties make it a suitable component for the front cell in hybrid tandem solar cells. rsc.org

Light-Emitting Diodes (LEDs) : CuSCN has shown promise as a hole-injection/transport layer in both organic LEDs (OLEDs) and quantum dot-based LEDs (QLEDs). mdpi.com

Other Applications : Research is also exploring its use as a smoke suppressant additive in polyvinyl chloride (PVC) and in anti-fouling marine paints. wikipedia.org

Emerging Application Key CuSCN Property Research Focus
Flexible Thin-Film TransistorsLow-temperature solution processability, p-type conductivityOptimizing film uniformity and device performance on flexible substrates. amazonaws.com
Semitransparent Solar CellsWide bandgap (>3.6 eV), high transparencyMaximizing average visible transmittance (AVT) without sacrificing efficiency. rsc.org
Modified Coordination PolymersStructural versatility, tunable propertiesSynthesizing new CuSCN-ligand complexes with tailored optoelectronic characteristics. rsc.org
Light-Emitting DiodesHigh work function, good hole mobilityImproving charge injection efficiency and device lifetime in OLEDs and QLEDs. mdpi.comaip.org

Theoretical and Experimental Directions for Further Development of CuSCN Materials and Devices

To overcome existing challenges and unlock new applications, a synergistic approach combining theoretical and experimental research is essential.

Theoretical Directions: Computational modeling, particularly using Density Functional Theory (DFT), will continue to be a crucial tool. Future theoretical work should focus on:

Defect Physics : Gaining a deeper understanding of native defects, such as copper vacancies, and their role in p-type conductivity. bohrium.comresearchgate.net This knowledge can guide experimental strategies for controlled doping.

Interface Modeling : Simulating the atomic and electronic structure of interfaces between CuSCN and other materials (e.g., perovskites, electrodes) to predict band alignment, identify potential recombination pathways, and guide interface passivation strategies. mdpi.com

New Materials Discovery : Using high-throughput screening to predict the structures and properties of novel CuSCN-ligand complexes, accelerating the discovery of materials with desired characteristics. rsc.org

Fundamental Properties : Further investigating intriguing phenomena such as the temperature-induced indirect-to-direct bandgap transition in β-CuSCN to provide a complete picture of its physical properties. frontiersin.org

Experimental Directions: On the experimental front, future research will likely concentrate on several key areas:

Advanced Deposition Techniques : Refining methods like antisolvent treatments and thermal deposition to create highly crystalline, uniform, and defect-free films while avoiding solvent-related damage to underlying layers. rsc.orgmdpi.com

Novel Solvent Systems : Continuing the development of green, non-harmful solvent systems that can dissolve CuSCN effectively without compromising device integrity. scispace.comyoutube.com

Doping and Alloying : Exploring new p-type doping strategies to systematically enhance the conductivity and optimize the energy levels of CuSCN for specific device architectures. wikipedia.orgresearchgate.net

Device Engineering : Integrating CuSCN into advanced device structures, such as tandem and multijunction solar cells, and demonstrating its viability in large-area, flexible, and transparent applications. amazonaws.comrsc.org

Advanced Characterization : Employing in-situ and operando characterization techniques to study the dynamics of film formation, charge transport, and degradation mechanisms in real-time and under operational conditions. researchgate.net

By pursuing these theoretical and experimental avenues, the scientific community can continue to advance the development of Copper(I) thiocyanate (B1210189), paving the way for its use in next-generation, low-cost, and high-performance electronic and optoelectronic devices.

Q & A

Q. What are the established synthesis routes for CuSCN, and how do reaction conditions influence product purity and crystallinity?

CuSCN can be synthesized via (1) reduction-precipitation using Cu²⁺ salts (e.g., CuSO₄) with NH₄HSO₃ as a reducing agent, followed by NH₄SCN addition under controlled acidity , or (2) solution-based methods involving Cu(CH₃COO)₂·H₂O, AgNO₃, NH₄NCS, and imidazole . Key factors include:

  • Acidity : Maintain slight acidity (HCl or H₂SO₄) to minimize CuSCN solubility .
  • Reducing agent : NH₄HSO₃ ensures complete Cu²⁺ → Cu⁺ conversion; excess reagent may alter precipitate morphology .
  • Thiocyanate concentration : Excess NH₄SCN increases solubility via complexation (e.g., [Cu(SCN)₂]⁻), requiring precise stoichiometry .

Q. How can gravimetric analysis be optimized for quantifying Cu⁺ in CuSCN precipitates?

The gravimetric protocol involves:

  • Precipitation : Filtering CuSCN via sintered-glass crucibles after washing with NH₄SCN/ethanol to remove impurities .
  • Drying : 110–120°C to eliminate residual solvents without decomposing CuSCN .
  • Calculation : Use the Cu:CuSCN mass ratio (0.5225) for stoichiometric conversion . Common errors : Oxidizing agents in solution (converts Cu⁺ → Cu²⁺), incomplete reduction, or excess NH₄SCN .

Q. What spectroscopic techniques are critical for characterizing CuSCN’s structure and ligand interactions?

  • XRD : Confirms orthorhombic structure (space group Pbca, a = 10.994 Å, b = 7.224 Å, c = 6.662 Å) .
  • IR spectroscopy : Identifies SCN⁻ bonding mode (M–SCN vs. M–NCS) via ν(C≡N) (~2060–2100 cm⁻¹) and δ(SCN) bands .
  • Solid-state NMR : ³¹P NMR resolves coordination environments in phosphine adducts (e.g., CuSCN:PCy₃) .

Advanced Research Questions

Q. How do bulky phosphine ligands influence the coordination geometry and stability of CuSCN adducts?

Studies on CuSCN adducts with monodentate phosphines (e.g., PCy₃) reveal:

  • Structural diversity : Trigonal planar (1:2 CuSCN:ligand) vs. tetrahedral (1:3) geometries, depending on ligand steric bulk .
  • Stability : Adducts with electron-rich phosphines (e.g., PPh₃) exhibit higher thermal stability but lower solubility .
  • Mechanochemical synthesis : Solvent-free grinding enhances ligand exchange kinetics, enabling polymorphic transitions .

Q. What role does CuSCN play in perovskite solar cells, and how does its processing affect device performance?

CuSCN serves as a low-cost, air-stable hole-transport layer (HTL) in perovskite solar cells:

  • Aqueous processing : Films deposited from NH₄SCN-containing aqueous solutions achieve high hole mobility (0.01–0.1 cm²/V·s) .
  • Interfacial compatibility : CuSCN’s band alignment with CH₃NH₃PbI₃ minimizes recombination losses, yielding efficiencies >18% .
  • Limitations : Poor solubility in polar solvents complicates large-area deposition .

Q. How can kinetic instability in CuSCN-based complexes be addressed during equilibrium studies?

Global data analysis tools (e.g., ReactLab Equilibria) coupled with stopped-flow techniques enable:

  • Rapid mixing : Captures initial absorbance spectra before complex degradation .
  • Molar absorptivity correction : Resolves overlapping bands from coexisting species (e.g., [Cu(SCN)] and [Cu(SCN)₂]⁻) .
  • Equilibrium constants : For CuSCN dissolution, Kₛₚ values are pH-dependent, requiring ionic strength buffers (e.g., 0.5 M NaNO₃) .

Q. What analytical challenges arise when quantifying CuSCN in the presence of interfering ions (e.g., Pb²⁺, Hg²⁺)?

  • Precipitation interference : Pb²⁺/Hg²⁺ form insoluble thiocyanates, requiring masking agents (e.g., EDTA) .
  • Redox interference : Oxidizing agents (e.g., Fe³⁺) convert Cu⁺ → Cu²⁺, necessitating excess reductant .
  • Spectroscopic correction : ICP-MS or AAS can differentiate Cu⁺ from other metals post-digestion .

Methodological Considerations

  • Contradictions in synthesis : Mechanochemical methods yield higher-purity CuSCN than solution routes but require rigorous grinding time optimization .
  • Data interpretation : FT-IR alone cannot distinguish Cu–SCN from Cu–NCS bonding; XRD or EXAFS is needed for conclusive assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper(I) thiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.